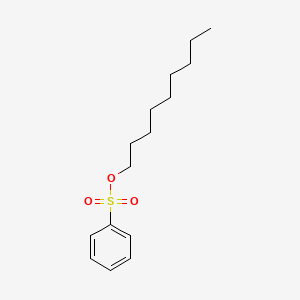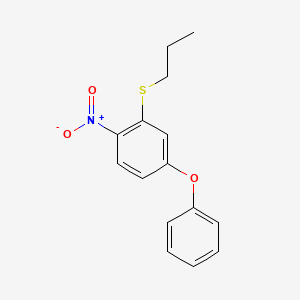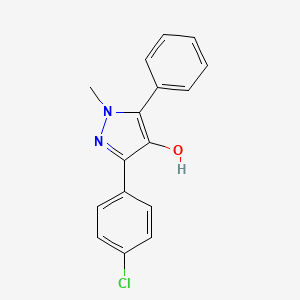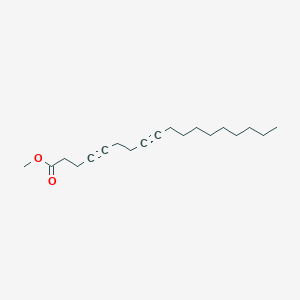
Methyl octadeca-4,8-diynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-4,8-diynoate can be synthesized through several methods. One common approach involves the reaction of octadecadiynoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-4,8-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like selenium dioxide and tert-butyl hydroperoxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and other esters.
Major Products Formed
Oxidation: Methyl 5-oxo- and 10-oxo-octadeca-4,8-diynoate.
Reduction: Octadecane.
Substitution: Amides and other esters depending on the nucleophile used.
Scientific Research Applications
Methyl octadeca-4,8-diynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying lipid metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl octadeca-4,8-diynoate involves its interaction with specific molecular targets and pathways. For instance, during oxidation reactions, the compound undergoes allylic oxidation to form hydroxy derivatives, which can further participate in various biochemical processes. The presence of triple bonds in its structure allows for unique reactivity and interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl octadec-9-ynoate
- Methyl undec-10-ynoate
- Methyl octadec-11E-en-9-ynoate
Uniqueness
Methyl octadeca-4,8-diynoate is unique due to the presence of two triple bonds in its structure, which imparts distinct chemical and physical properties This differentiates it from other similar compounds that may have only one triple bond or different functional groups
Properties
CAS No. |
58443-97-3 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-4,8-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13-14,17-18H2,1-2H3 |
InChI Key |
YSLYYVGZWYMGKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CCCC#CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


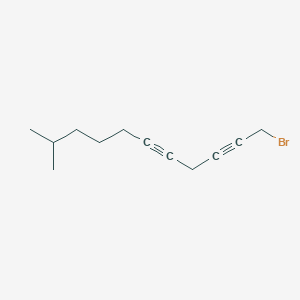
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
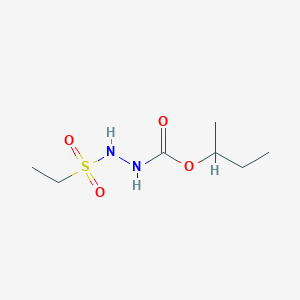
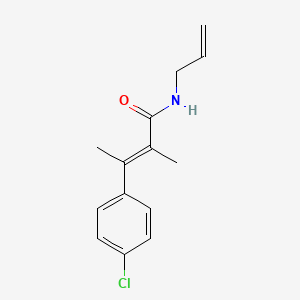
![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
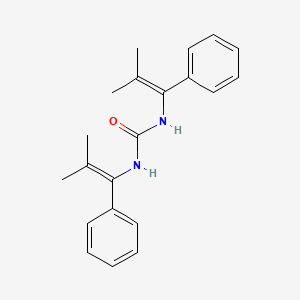
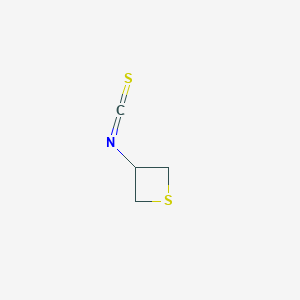
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
